Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate is a complex organic compound characterized by the presence of a cyclopropane ring, a trifluoromethoxy group, and a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe benzoyl moiety is then attached through an acylation reaction, and the final product is obtained by esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is also considered to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl moiety can be reduced to a corresponding alcohol.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the benzoyl moiety produces an alcohol.
Scientific Research Applications
Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[[[3-hydroxy-2-methoxybenzoyl]amino]methyl]cyclopropane-1-carboxylate
- Methyl 1-[[[3-hydroxy-2-(trifluoromethyl)benzoyl]amino]methyl]cyclopropane-1-carboxylate
Uniqueness
Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs.
Properties
IUPAC Name |
methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO5/c1-22-12(21)13(5-6-13)7-18-11(20)8-3-2-4-9(19)10(8)23-14(15,16)17/h2-4,19H,5-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNQYRALJOQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CNC(=O)C2=C(C(=CC=C2)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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